molecular formula C16H16N2O5S B2814051 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide CAS No. 900009-91-8

4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide

Katalognummer: B2814051
CAS-Nummer: 900009-91-8
Molekulargewicht: 348.37
InChI-Schlüssel: MBKVMSQPXGNEPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C16H16N2O5S and its molecular weight is 348.37. The purity is usually 95%.
BenchChem offers high-quality 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(3-nitrophenyl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-11(2)24(22,23)15-8-6-12(7-9-15)16(19)17-13-4-3-5-14(10-13)18(20)21/h3-11H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKVMSQPXGNEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular weight and formula of 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide, a compound of interest for researchers and professionals in drug development. This document delves into its chemical identity, a proposed synthetic pathway, expected analytical characterization, and potential biological activities based on the analysis of its constituent chemical motifs.

Core Molecular Identity

The compound, 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide, is a substituted benzamide featuring an isopropylsulfonyl group and a 3-nitrophenyl moiety. A thorough analysis of its nomenclature allows for the deduction of its chemical formula and molecular weight.

The structure is comprised of a central benzamide core. An N-(3-nitrophenyl) group is attached to the amide nitrogen, and a 4-(isopropylsulfonyl) group is substituted on the benzoyl ring.

Based on this structure, the following molecular properties have been determined:

PropertyValue
Chemical Formula C₁₆H₁₆N₂O₅S
Molecular Weight 348.38 g/mol
IUPAC Name 4-(propan-2-ylsulfonyl)-N-(3-nitrophenyl)benzamide

Below is a diagram illustrating the chemical structure of the molecule.

Figure 1: Chemical structure of 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide.

Proposed Synthetic Pathway

This reaction is a classic example of an amidation reaction. For this transformation to proceed efficiently, the carboxylic acid needs to be activated. Several standard coupling reagents can be employed for this purpose.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling Reaction 4-(isopropylsulfonyl)benzoic_acid 4-(isopropylsulfonyl)benzoic acid Reaction_Conditions Stir at Room Temperature 4-(isopropylsulfonyl)benzoic_acid->Reaction_Conditions 3-nitroaniline 3-nitroaniline 3-nitroaniline->Reaction_Conditions Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt, HATU) Coupling_Reagent->Reaction_Conditions Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction_Conditions Base Organic Base (e.g., DIPEA, Et3N) Base->Reaction_Conditions Purification Work-up and Purification (e.g., Extraction, Chromatography) Reaction_Conditions->Purification Product 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide Purification->Product

Figure 2: Proposed synthetic workflow for 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide.

Experimental Protocol (Hypothetical):

  • Preparation of Reactants: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-(isopropylsulfonyl)benzoic acid in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation of Carboxylic Acid: To this solution, add 1.1 equivalents of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.1 equivalents of an additive like 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester.

  • Amine Addition: In a separate flask, dissolve 1.0 equivalent of 3-nitroaniline in the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Add 1.2 equivalents of an organic base, for instance, N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N), to the reaction mixture. Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide.

Analytical Characterization (Predicted)

The structural elucidation of the synthesized compound would rely on a combination of standard spectroscopic techniques. Based on the known spectral data of analogous benzamide and sulfonamide derivatives, the following characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The amide proton (N-H) would likely appear as a broad singlet in the downfield region. The aromatic protons will exhibit complex splitting patterns due to their respective substitutions.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to all 16 carbon atoms in the molecule. The carbonyl carbon of the amide will be observed in the downfield region (around 165 ppm). The aromatic carbons will appear in the range of 110-150 ppm, and the carbons of the isopropyl group will be in the aliphatic region. NMR prediction tools can provide more specific estimated chemical shifts[1][2][3].

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. Characteristic absorption bands are expected for:

Functional GroupExpected Wavenumber (cm⁻¹)Reference
N-H stretch (amide)3300-3500[4][5]
C=O stretch (amide)1630-1680[4][5]
S=O stretch (sulfonyl)1300-1350 and 1140-1160[6]
N-O stretch (nitro)1500-1550 and 1300-1370[6]
Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): This technique should provide an accurate mass measurement that corresponds to the calculated exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻), confirming the elemental composition C₁₆H₁₆N₂O₅S.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would likely show characteristic losses. The fragmentation of protonated sulfonamides often involves the cleavage of the S-N bond[7]. A notable fragmentation pathway for aromatic sulfonamides is the elimination of SO₂[8].

Potential Biological Activities and Applications

While direct biological data for 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide is not available, the presence of the nitrobenzamide and sulfonamide moieties suggests potential therapeutic applications, particularly in the areas of anti-inflammatory and antimicrobial research.

Anti-inflammatory Potential

Numerous studies have highlighted the anti-inflammatory properties of benzamide and nitrobenzamide derivatives[9][10][11][12]. These compounds have been shown to inhibit key inflammatory mediators. For instance, some nitro-substituted benzamide derivatives have demonstrated significant inhibition of nitric oxide (NO) production in macrophages and have been found to suppress the expression of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α)[9]. The anti-inflammatory effects of some benzamides are thought to be mediated through the inhibition of the NF-κB transcription factor[10]. The presence of the nitro group can be a critical determinant of this activity[9].

Antimicrobial Activity

Sulfonamides are a well-established class of antimicrobial agents[13][14][15][16]. They typically act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria[15]. The introduction of an electron-withdrawing group, such as a nitro group, on the phenyl ring of sulfonamide derivatives has been shown to enhance their antibacterial activity[15][17]. Therefore, 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide could be a promising candidate for further investigation as an antimicrobial agent against a range of bacterial pathogens, including resistant strains like MRSA[13][16][17].

The logical relationship for the potential bioactivity is summarized below:

Bioactivity_Logic Target_Compound 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide Nitrobenzamide_Moiety Nitrobenzamide Moiety Target_Compound->Nitrobenzamide_Moiety Sulfonamide_Moiety Sulfonamide Moiety Target_Compound->Sulfonamide_Moiety Anti_Inflammatory_Activity Potential Anti-inflammatory Activity Nitrobenzamide_Moiety->Anti_Inflammatory_Activity Inhibition of inflammatory mediators (NO, COX-2, TNF-α) Antimicrobial_Activity Potential Antimicrobial Activity Sulfonamide_Moiety->Antimicrobial_Activity Inhibition of bacterial folic acid synthesis

Figure 3: Rationale for the potential biological activities of 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide.

Conclusion

4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide is a novel chemical entity whose properties can be logically inferred from its constituent parts. This guide has provided a deduced molecular formula and weight, a plausible synthetic route, and predicted analytical characteristics. The presence of both a nitrobenzamide and a sulfonamide group suggests that this compound warrants further investigation for its potential anti-inflammatory and antimicrobial activities. The information presented herein serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.

References

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. PubMed. [Link]

  • Antimicrobial Activity of Some Sulfonamide Derivatives on Clinical Isolates of Staphylococus Aureus. PubMed. [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC. [Link]

  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. [Link]

  • The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PMC. [Link]

  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. PMC. [Link]

  • FT-IR spectra of (a) nonsulfonated polyamide TFP/ISO, (b) sulfonated... ResearchGate. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. [Link]

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. [Link]

  • The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed). [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Benzamide, N-(3-nitrophenyl)-. PubChem. [Link]

  • NMR Prediction. ACD/Labs. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. [Link]

  • 4-Acetamido-N-(3-nitrophenyl)benzenesulfonamide. PubChem. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]

  • 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate. [Link]

  • Representative mass spectra of selected sulfonamides without... ResearchGate. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • N-(4-(1H-pyrazol-3-yl)phenyl)benzamide. PubChem. [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC. [Link]

  • 3-nitro-N-(4-nitrophenyl)benzamide. PubChem. [Link]

  • Chemical Properties of N-(m-Nitrophenyl)benzamide (CAS 4771-08-8). Cheméo. [Link]

  • NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. arXiv. [Link]

  • 4-Nitrobenzamide. PubChem. [Link]

  • The Natural Products Magnetic Resonance Database NP-MRD for 2025. OSTI.gov. [Link]

  • How to produce amide from Benzoic acid and amine directly? ResearchGate. [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. [Link]

  • Benzamide, N-(3-nitrophenyl)-. US EPA. [Link]

Sources

Methodological & Application

Optimal solvents for dissolving 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Solvation Strategies for 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide

Executive Summary

This guide details the optimal solvation protocols for 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide , a synthetic small molecule characterized by a diaryl amide scaffold functionalized with a polar sulfonyl group and an electron-withdrawing nitro moiety.[1][2][3][4] Due to its specific physicochemical profile—combining significant lipophilicity with polar hydrogen-bond accepting centers—this compound presents specific solubility challenges in aqueous environments common to biological assays.[1][2][3][4]

This document provides a validated workflow for generating high-integrity stock solutions, preventing compound precipitation ("crashing out") during serial dilutions, and selecting appropriate solvent systems for in vitro and chemical applications.

Physicochemical Profiling & Solubility Logic

To determine the optimal solvent, we must first analyze the molecular interaction potential of the compound.[1][2][3]

  • Core Scaffold: The benzamide linker (

    
    ) provides both a hydrogen bond donor (
    
    
    
    ) and acceptor (
    
    
    ).[1][2][3]
  • Substituent A (Sulfone): The 4-isopropylsulfonyl group (

    
    ) is a strong hydrogen bond acceptor with high polarity but no ionizable protons.[2][3][4] The isopropyl group adds steric bulk and lipophilicity.[1][2][3]
    
  • Substituent B (Nitro): The 3-nitrophenyl group is strongly electron-withdrawing.[1][2][3][4] This reduces the electron density of the aromatic ring and increases the acidity of the amide proton slightly, though it remains non-ionizable at physiological pH (

    
    ).[1][3]
    

Solubility Prediction: The molecule is a neutral, lipophilic solid with high crystal lattice energy due to dipolar stacking (nitro/sulfone interactions).[1][2][3]

  • Water: Poor (

    
    ).[1][2][3] The hydrophobic aromatic rings dominate the solvation enthalpy.[1][2][3]
    
  • DMSO/DMF: Excellent (

    
    ).[1][2][3] These dipolar aprotic solvents disrupt the intermolecular dipole-dipole interactions of the sulfone and nitro groups.[1][2][3][4]
    
  • Alcohols (EtOH/MeOH): Moderate. Soluble, but saturation limits are lower than DMSO.[1][2][3][5]

Solvent Selection Matrix

The following table summarizes solvent compatibility based on application.

Solvent ClassRecommended SolventSolubility RatingApplication Context
Dipolar Aprotic DMSO (Anhydrous) Excellent (+++++) **Primary Stock Solution

Sources

Application Notes and Protocols for 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide (GSK269962A) in In Vitro Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: Understanding the Therapeutic Potential of GSK269962A

4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide, more commonly known as GSK269962A, is a highly potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2][3] This compound has emerged as a critical research tool for dissecting the multifaceted roles of ROCK signaling in cellular processes. The ROCK pathway is a central regulator of cell shape, motility, proliferation, and apoptosis.[2] Dysregulation of this pathway is implicated in a variety of pathologies, including cancer, hypertension, and inflammation, making GSK269962A a compound of significant interest for drug development professionals.[1][2][4]

GSK269962A exhibits strong inhibitory activity against both ROCK1 and ROCK2 isoforms, with IC50 values of 1.6 nM and 4 nM, respectively.[1][3][4] Its high selectivity, over 30-fold higher compared to other related kinases, makes it a precise instrument for elucidating the specific contributions of ROCK signaling in complex biological systems.[2][4] These application notes provide a comprehensive guide for researchers utilizing GSK269962A in various in vitro assays, focusing on experimental design, protocol optimization, and data interpretation.

II. Mechanism of Action: Targeting the ROCK Signaling Pathway

GSK269962A exerts its biological effects by directly inhibiting the kinase activity of ROCK1 and ROCK2. This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating a cascade of cellular events. A key pathway affected by GSK269962A is the ROCK1/c-Raf/ERK signaling axis.[2][5] By blocking this pathway, GSK269962A can induce G2 phase cell cycle arrest and promote apoptosis in susceptible cell populations, particularly in cancer cells.[2][5][6]

Figure 1: Simplified Schematic of the ROCK Signaling Pathway and the Inhibitory Action of GSK269962A

Caption: GSK269962A inhibits ROCK1/2, disrupting the c-Raf/ERK pathway.

III. Recommended In Vitro Assay Concentrations

The optimal concentration of GSK269962A is highly dependent on the specific assay, cell type, and experimental endpoint. The following table summarizes typical concentration ranges reported in the literature, providing a starting point for experimental design.

Assay Type Cell Line / System Effective Concentration Range Observed Effect Reference
Biochemical Kinase Assay Recombinant ROCK1/ROCK2IC50: 1.6 nM (ROCK1), 4 nM (ROCK2)Direct inhibition of kinase activity[1][3][4]
Vasorelaxation Assay Pre-constricted Rat AortaIC50: 35 nMInduction of vasorelaxation[1]
Apoptosis Induction MV4-11, OCI-AML3 (AML cells)80 nMGreater than 40% increase in apoptotic cells[4]
Cell Viability / Growth Inhibition Various AML cell linesIC50: 0.61 to 1,337 nMSelective inhibition of AML cell growth[4]
Actin Stress Fiber Formation Human Smooth Muscle CellsStarting around 1 µMAbolition of Angiotensin II-induced stress fibers[1]
Cytokine Production MacrophagesNot specifiedSuppression of LPS-induced IL-6 and TNF-α[1]

Expert Insight: It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal working concentration. The significant variation in IC50 values for cell viability across different AML cell lines highlights the importance of empirical determination.[4]

IV. Experimental Protocols

A. Preparation of GSK269962A Stock Solution

Rationale: Proper preparation and storage of the inhibitor stock solution are critical for ensuring experimental reproducibility. GSK269962A is typically supplied as a powder. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

Materials:

  • GSK269962A powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 10 mM stock solution, aseptically add the appropriate volume of DMSO to the vial of GSK269962A powder. For example, to 1 mg of GSK269962A (Molecular Weight: 393.45 g/mol ), add 254.16 µL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Self-Validation Check: Before use in an experiment, visually inspect the thawed aliquot for any signs of precipitation. If crystals are observed, gently warm and vortex to redissolve. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

B. Cell Viability Assay (e.g., CCK-8 or MTT)

Rationale: Cell viability assays are fundamental for assessing the cytotoxic or cytostatic effects of GSK269962A on a given cell line. These colorimetric assays measure the metabolic activity of viable cells.[2]

Figure 2: General Workflow for a Cell Viability Assay

Cell_Viability_Workflow Seed_Cells 1. Seed cells in a 96-well plate Incubate_1 2. Allow cells to adhere (24h) Seed_Cells->Incubate_1 Treat 3. Treat with serial dilutions of GSK269962A Incubate_1->Treat Incubate_2 4. Incubate for desired time (e.g., 72h) Treat->Incubate_2 Add_Reagent 5. Add CCK-8 or MTT reagent Incubate_2->Add_Reagent Incubate_3 6. Incubate for 1-4h Add_Reagent->Incubate_3 Measure 7. Measure absorbance on a plate reader Incubate_3->Measure

Caption: Workflow for assessing cell viability after GSK269962A treatment.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of GSK269962A in a fresh culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of GSK269962A.

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours.[4][5]

  • Reagent Addition: Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the colorimetric reaction to develop.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

C. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Rationale: To confirm that the observed decrease in cell viability is due to apoptosis, an Annexin V/Propidium Iodide (PI) flow cytometry assay can be performed. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.[4]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with GSK269962A at concentrations determined from the viability assay (e.g., 1x, 2x, and 5x the IC50 value) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the dose-dependent effect of GSK269962A on apoptosis.[4][6]

D. In Vitro Kinase Assay

Rationale: A direct biochemical assay is the gold standard for confirming the inhibitory activity of GSK269962A against purified ROCK1 and ROCK2 enzymes. This assay measures the phosphorylation of a specific substrate in the presence of the inhibitor.

Protocol Outline:

  • Assay Buffer Preparation: Prepare a kinase assay buffer, typically containing HEPES, MgCl2, DTT, and Brij-35.[7]

  • Reaction Setup: In a 30 µL reaction volume, combine the assay buffer, ATP (e.g., 5 µM), and a fluorescently labeled peptide substrate (e.g., 1.5 µM FITC-AHA-AKRRRLSSLRA-OH).[7]

  • Inhibitor Addition: Add GSK269962A at various concentrations. Ensure the final DMSO concentration is below 2%.[7]

  • Initiation: Initiate the reaction by adding recombinant ROCK1 or ROCK2 enzyme.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding EDTA.

  • Detection: Separate the phosphorylated and non-phosphorylated peptides using a suitable method, such as a microfluidic chip-based reader (e.g., Caliper LabChip).[7]

  • Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value.

V. Concluding Remarks

4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide (GSK269962A) is a powerful and selective tool for investigating ROCK-mediated signaling pathways. The protocols and concentration guidelines provided in these application notes serve as a robust starting point for researchers. As with any experimental system, optimization of conditions, including incubation times and inhibitor concentrations, is paramount for generating reliable and reproducible data. Adherence to the principles of rigorous experimental design, including appropriate controls and self-validation checks, will ensure the scientific integrity of the findings.

References

  • Pan, T., Wang, S., Feng, H., Niu, M., et al. (2022). Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia. Frontiers in Oncology, 12, 1062971. Retrieved from [Link]

  • Pan, T., Wang, S., Feng, H., Niu, M., et al. (2022). Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia. Research Square. [Preprint]. Retrieved from [Link]

  • ChEMBL. (n.d.). Assay ID: CHEMBL3889185. Retrieved from [Link]

  • ResearchGate. (n.d.). GSK269962A induces apoptosis of AML cells in a dose-dependent manner. [Figure from Pan et al., 2022]. Retrieved from [Link]

Sources

Application Notes and Protocols for Assessing Cell Permeability and Uptake of Sulfonyl Benzamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cell Permeability for Sulfonyl Benzamide Efficacy

Sulfonyl benzamide derivatives represent a significant class of compounds with diverse therapeutic applications, most notably as hypoglycemic agents in the management of type 2 diabetes.[1] The biological activity of these compounds is intrinsically linked to their ability to traverse cellular membranes and interact with intracellular targets. For instance, the canonical mechanism of action for sulfonylurea drugs involves binding to the sulfonylurea receptor (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells, which are intracellularly accessible.[2] Therefore, a comprehensive understanding of the cell permeability and uptake kinetics of novel sulfonyl benzamide compounds is paramount for lead optimization, predicting oral bioavailability, and ensuring target engagement in drug discovery and development.

This guide provides a detailed overview of the principles and methodologies for evaluating the cell permeability and cellular accumulation of sulfonyl benzamide compounds. We will delve into a selection of robust in vitro assays, from high-throughput screening tools to more complex cell-based models that recapitulate physiological barriers. The protocols herein are designed to be self-validating and are supported by authoritative references to ensure scientific rigor.

Understanding the Physicochemical Drivers of Sulfonyl Benzamide Permeability

The permeability of sulfonyl benzamide compounds is largely governed by their physicochemical properties. As weak acids, their ionization state, lipophilicity, and molecular size are key determinants of their ability to cross the lipid bilayer of cell membranes. Research has shown that sulfonylureas can rapidly cross phospholipid bilayer membranes via a free-diffusion mechanism.[3] This process is facilitated by the partitioning of the uncharged form of the molecule into the lipid membrane.[3]

Experimental Workflows for Assessing Cell Permeability

A tiered approach is often employed to characterize the permeability of a compound. This typically begins with a high-throughput, cell-free assay to assess passive diffusion, followed by more physiologically relevant cell-based assays to investigate the contributions of active transport and efflux mechanisms.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Mechanistic Studies PAMPA PAMPA Assay (Passive Diffusion) Caco2 Caco-2 Assay (Intestinal Absorption & Efflux) PAMPA->Caco2 Promising Candidates MDR1_MDCK MDR1-MDCK Assay (P-gp Substrate Identification) Caco2->MDR1_MDCK Efflux Observed Uptake Cellular Uptake Assays (Quantification of Intracellular Concentration) Caco2->Uptake MDCK MDCK Assay (General Permeability & Efflux) MDCK->MDR1_MDCK Efflux Observed MDCK->Uptake G cluster_0 Preparation cluster_1 Experiment cluster_2 Termination & Lysis cluster_3 Analysis Seed Seed cells in culture plates Culture Culture to desired confluency Seed->Culture Incubate Incubate cells with sulfonyl benzamide Culture->Incubate Terminate Terminate uptake (e.g., place on ice) Incubate->Terminate Wash Wash cells with ice-cold PBS Terminate->Wash Lyse Lyse cells to release intracellular contents Wash->Lyse Quantify Quantify intracellular compound concentration Lyse->Quantify

Caption: General workflow for a cellular uptake assay.

Method 1: LC-MS/MS-Based Quantification

This label-free method allows for the direct measurement of the parent sulfonyl benzamide compound. [4][5][6][7] Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency in multi-well plates. Treat the cells with the sulfonyl benzamide compound at various concentrations and for different time points.

  • Termination and Washing: Terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis and Protein Precipitation: Lyse the cells and precipitate proteins using a suitable solvent (e.g., acetonitrile) containing an internal standard. [4]4. Centrifugation and Analysis: Centrifuge the samples to pellet the cell debris and proteins. Analyze the supernatant by LC-MS/MS to quantify the intracellular concentration of the sulfonyl benzamide compound. [4]

Method 2: Radiolabeling Assay

This is a highly sensitive method that involves using a radiolabeled version of the sulfonyl benzamide compound (e.g., ³H or ¹⁴C). [8] Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the LC-MS/MS method, but use the radiolabeled compound.

  • Termination and Washing: Terminate and wash as described above.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Add a scintillation cocktail to the cell lysate and measure the radioactivity using a scintillation counter. [8]The amount of radioactivity is proportional to the intracellular concentration of the compound.

Method 3: Fluorescence-Based Methods

This method requires a fluorescently labeled analog of the sulfonyl benzamide compound. [][10][11][12]It allows for both quantitative analysis (e.g., via flow cytometry or a plate reader) and qualitative visualization of subcellular distribution (e.g., via confocal microscopy). [][13] Protocol:

  • Cell Culture and Treatment: Treat cells with the fluorescently labeled sulfonyl benzamide.

  • Termination and Washing: Terminate and wash as described above.

  • Analysis:

    • Quantitative: Analyze the cells using a flow cytometer or a fluorescence plate reader to measure the mean fluorescence intensity.

    • Qualitative: Image the cells using a confocal microscope to visualize the subcellular localization of the compound.

Mechanistic Insights: The Role of Transporters

Some sulfonylureas have been shown to be substrates of uptake transporters, such as organic anion transporting polypeptides (OATPs), which can facilitate their entry into cells like hepatocytes. [1]Additionally, some sulfonylureas can influence the translocation of glucose transporters, such as GLUT4, to the plasma membrane, thereby stimulating glucose uptake. [14][15][16][17][18][19]Understanding these interactions is crucial for elucidating the full pharmacological profile of a sulfonyl benzamide compound.

Conclusion

The protocols detailed in this application note provide a robust framework for assessing the cell permeability and uptake of sulfonyl benzamide compounds. By employing a combination of these assays, researchers can gain a comprehensive understanding of a compound's absorption, distribution, and potential for target engagement, thereby facilitating the development of new and improved therapeutics.

References

  • American Diabetes Association. (n.d.). Sulfonylureas Rapidly Cross Phospholipid Bilayer Membranes by a Free-Diffusion Mechanism. Retrieved from [Link]

  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Creative Bioarray. (n.d.). MDCK Permeability Assay. Retrieved from [Link]

  • GitHub Gist. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • PubMed. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Retrieved from [Link]

  • Bienta. (n.d.). MDR1-MDCKII Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • PubMed. (n.d.). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. Retrieved from [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • PubMed. (1996, November 12). Sulfonylureas stimulate glucose uptake through GLUT4 transporter translocation in rat skeletal muscle. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • YouTube. (2023, March 8). Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • PubMed. (n.d.). Interaction of Sulfonylureas with Liver Uptake Transporters OATP1B1 and OATP1B3. Retrieved from [Link]

  • LegalPromptGuide.com. (2023, July 14). 4.2.3. Graphviz (Dot Language). Retrieved from [Link]

  • American Diabetes Association. (n.d.). In Vitro Effects of Sulfonylurea on Glucose Transport and Translocation of Glucose Transporters in Adipocytes From Streptozocin-Induced Diabetic Rats. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Rapid Measurement of Intracellular Unbound Drug Concentrations. Retrieved from [Link]

  • PMC - NIH. (n.d.). Advances in fluorescence labeling strategies for dynamic cellular imaging. Retrieved from [Link]

  • Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. Retrieved from [Link]

  • PubMed. (n.d.). The sulfonylurea drug, glimepiride, stimulates glucose transport, glucose transporter translocation, and dephosphorylation in insulin-resistant rat adipocytes in vitro. Retrieved from [Link]

  • YouTube. (2020, December 22). sulfonyl ureas || Mechanism, side effects & drug interactions. Retrieved from [Link]

  • Developer Documentation. (n.d.). Flowchart Creation. Retrieved from [Link]

  • Vichem Chemie. (n.d.). Fluorescent labeling of small molecules. Retrieved from [Link]

  • (n.d.). The Sulfonylurea Drug, Glimepiride, Stimulates Glucose Transport, Glucose Transporter Translocation, and Dephosphorylation In In. Retrieved from [Link]

  • ACS Publications. (n.d.). Photo-Switchable Sulfonylureas Binding to ATP-Sensitive Potassium Channel Reveal the Mechanism of Light-Controlled Insulin Release. The Journal of Physical Chemistry B. Retrieved from [Link]

  • PMC. (n.d.). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. Retrieved from [Link]

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  • ACS Publications. (2017, August 2). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. Retrieved from [Link]

  • Diabetes. (1990, November 1). Sulfonylurea-Stimulated Glucose Transport Association With Diacylglycerollike Activation of Protein Kinase C in BC3H1 Myocytes. Retrieved from [Link]

  • PubMed. (n.d.). Sulfonylurea-stimulated glucose transport association with diacylglycerollike activation of protein kinase C in BC3H1 myocytes. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with the compound 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide. This molecule's inherent hydrophobicity, attributed to its aromatic rings, nitro group, and isopropylsulfonyl moiety, makes it a prime candidate for classification as a Biopharmaceutics Classification System (BCS) Class II or IV compound—possessing low solubility and potentially variable permeability.[1][2] Poor aqueous solubility is a significant hurdle, often leading to low and erratic bioavailability, which can terminate the development of an otherwise promising therapeutic agent.[3][4]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a structured, question-and-answer format. It moves from fundamental principles and simple benchtop methods to more advanced formulation strategies. Each section explains the scientific rationale behind the suggested techniques, provides step-by-step protocols for implementation, and offers insights based on extensive field experience.

Part 1: Initial Assessment & Fundamental Approaches

FAQ 1: My initial aqueous solubility screen for 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide shows it is practically insoluble (<10 µg/mL). What are the first steps I should take?

Answer:

Confirming very low solubility is a critical first step. The molecular structure, with its multiple hydrophobic groups, suggests this is expected. A related compound, N-(3-nitrophenyl)benzamide, already exhibits poor solubility at approximately 9.6 µg/mL.[5] The addition of the isopropylsulfonyl group further increases its lipophilicity, likely decreasing aqueous solubility even more.

Your immediate strategy should focus on two of the simplest and most cost-effective methods: pH adjustment and the use of cosolvents . These initial screens will help determine the compound's fundamental physicochemical properties and guide subsequent, more complex formulation strategies.

Troubleshooting Guide 1.1: pH-Dependent Solubility Profiling

Scientific Rationale: The Henderson-Hasselbalch equation governs the ionization state of weak acids and bases. The amide proton in your compound is weakly acidic (pKa typically >13), and the nitro group does not ionize under physiological conditions.[6] Therefore, significant solubility enhancement in the physiological pH range of 1-7.5 is unlikely via pH modification alone.[7] However, it is crucial to experimentally confirm this. A formal pH-solubility profile will definitively establish if any ionizable groups can be exploited.

Experimental Protocol:

  • Prepare Buffers: Create a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12). Standard phosphate, acetate, and borate buffers are suitable.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of your compound to vials containing each buffer solution.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer. This plot provides a clear visual representation of the compound's pH-solubility profile.

Troubleshooting Guide 1.2: Cosolvent Screening

Scientific Rationale: Cosolvents are water-miscible organic solvents that enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[8][9] This technique is straightforward and highly effective for early-stage in vitro and preclinical studies.[10][11]

Experimental Protocol:

  • Select Cosolvents: Choose a panel of pharmaceutically acceptable cosolvents. Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[9][10]

  • Prepare Cosolvent-Buffer Systems: Create binary mixtures of your chosen cosolvents with an aqueous buffer (e.g., PBS, pH 7.4) at various concentrations (e.g., 10%, 20%, 30%, 40% v/v).

  • Solubility Measurement: Determine the equilibrium solubility of your compound in each cosolvent mixture using the method described in Guide 1.1.

  • Data Analysis: Plot solubility against the percentage of cosolvent. This will identify the most effective cosolvent and the concentration required to achieve your target solubility.

Data Presentation: Expected Solubility Enhancement with Cosolvents

Cosolvent System (v/v in PBS pH 7.4)Expected Solubility of a Poorly Soluble CompoundKey Considerations
10% Ethanol2-10 fold increaseSimple, volatile, potential for precipitation upon dilution.
20% Propylene Glycol10-50 fold increaseCommon parenteral excipient, viscous.[10]
30% PEG 40050-500 fold increaseLow toxicity, widely used in oral and parenteral formulations.[12]
10% DMSO>1000 fold increaseHigh solubilizing power, primarily for in vitro use due to toxicity concerns.

Caution: A major drawback of cosolvent systems is the risk of the drug precipitating upon dilution in an aqueous environment (e.g., upon injection into the bloodstream or dilution in the gastrointestinal tract).[10] This must be evaluated in subsequent studies.

Part 2: Physical Modification Strategies

If fundamental approaches are insufficient or unsuitable for the desired dosage form, physical modifications of the active pharmaceutical ingredient (API) are the next logical step. These methods aim to increase the surface area or alter the solid-state properties of the drug to enhance dissolution rates.[10]

FAQ 2: Cosolvents provide the needed solubility for my in vitro assays, but I need a solid dosage form for animal studies. What should I try next?

Answer:

For solid dosage forms, you should investigate techniques that improve the dissolution rate by modifying the physical state of the API. The most common and effective strategies are particle size reduction (specifically, creating a nanosuspension) and formulating a solid dispersion .

Troubleshooting Guide 2.1: Nanosuspension Formulation

Scientific Rationale: Reducing the particle size of a drug to the nanometer range (typically <1000 nm) dramatically increases the surface area-to-volume ratio.[13][14] According to the Noyes-Whitney equation, this increased surface area leads to a significant increase in dissolution velocity.[4] Nanosuspensions are colloidal dispersions of the pure drug, stabilized by surfactants or polymers, and are particularly useful for BCS Class II compounds.[1][2][13]

Experimental Workflow:

Caption: Workflow for preparing a nanosuspension via top-down media milling.

Experimental Protocol (Media Milling):

  • Stabilizer Selection: Screen various stabilizers (e.g., Poloxamer 188, Tween 80, Soluplus®) to find one that effectively coats the drug particles and prevents aggregation.

  • Premixing: Disperse the API in an aqueous solution containing the chosen stabilizer.

  • Milling: Introduce the premix into a bead mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).

  • Process Optimization: Mill for a specified time at a controlled temperature until the desired particle size distribution is achieved.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). Target size is typically 100-400 nm with a PDI < 0.3.

    • Zeta Potential: Measure to assess the stability of the colloid. A value of ±30 mV is generally desired to ensure stability via electrostatic repulsion.

    • Dissolution Testing: Compare the dissolution rate of the nanosuspension to the un-milled drug powder. A dramatic increase in the dissolution rate is expected.[2]

Troubleshooting Guide 2.2: Solid Dispersion Formulation

Scientific Rationale: A solid dispersion involves dispersing the hydrophobic drug in a hydrophilic polymer matrix at a molecular level.[3][15] When exposed to an aqueous medium, the polymer dissolves rapidly, releasing the drug as very fine, amorphous, high-energy particles.[3] This amorphous state has higher solubility than the stable crystalline form because no energy is needed to break the crystal lattice.[15]

Experimental Workflow:

SolidDispersionWorkflow cluster_prep Preparation (Solvent Evaporation) cluster_proc Processing cluster_post Post-Processing API API Solution API + Polymer in Solvent API->Solution Polymer Hydrophilic Polymer (e.g., PVP, Soluplus®) Polymer->Solution Solvent Common Solvent (e.g., Acetone, Methanol) Solvent->Solution Evaporation Solvent Evaporation (e.g., Rotary Evaporator) Solution->Evaporation Drying Vacuum Drying Evaporation->Drying Solid Solid Mass Drying->Solid Milling Milling & Sieving Solid->Milling Powder Solid Dispersion Powder Milling->Powder

Caption: Workflow for preparing a solid dispersion via the solvent evaporation method.

Experimental Protocol (Solvent Evaporation Method):

  • Polymer Selection: Choose a suitable hydrophilic carrier. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and specialized polymers like Soluplus®.[4][15]

  • Dissolution: Dissolve both the API and the polymer in a common volatile solvent (e.g., methanol, acetone).[4]

  • Evaporation: Remove the solvent using a rotary evaporator to form a thin film.

  • Drying: Further dry the film under vacuum to remove residual solvent.

  • Milling: Scrape the solid mass, then mill or grind it into a fine powder.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline drug melting peak, indicating the drug is in an amorphous state.

    • Powder X-Ray Diffraction (PXRD): To confirm the amorphous nature of the drug (absence of sharp Bragg peaks).

    • Dissolution Testing: To demonstrate a significantly enhanced dissolution rate compared to the physical mixture of the drug and polymer.

Part 3: Chemical Modification & Advanced Strategies

When physical modifications are insufficient or present stability challenges (e.g., recrystallization of the amorphous form), chemical modification of the drug molecule itself or the use of complexation agents can be explored.

FAQ 3: My solid dispersion is effective but physically unstable over time, showing recrystallization. Are there more stable alternatives?

Answer:

Recrystallization is a common failure mode for amorphous solid dispersions. Two excellent alternative strategies that offer improved stability are cyclodextrin complexation and the prodrug approach .

Troubleshooting Guide 3.1: Cyclodextrin Inclusion Complexation

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate hydrophobic drug molecules, like yours, within this cavity, forming an "inclusion complex."[18][19] This complex effectively shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent solubility and stability.[16][20]

Mechanism of Action:

CyclodextrinMechanism cluster_system Aqueous System API Hydrophobic API (Low Solubility) Complex API-CD Inclusion Complex (High Apparent Solubility) API->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Host-Guest Interaction

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Experimental Protocol (Kneading Method):

  • Cyclodextrin Selection: Screen different CDs, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high water solubility and is widely used in pharmaceutical formulations.[17]

  • Molar Ratio: Prepare mixtures of the API and HP-β-CD at various molar ratios (e.g., 1:1, 1:2, 1:3).

  • Kneading: Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) to the physical mixture to form a paste. Knead this paste thoroughly for 30-60 minutes.

  • Drying: Dry the resulting product in an oven or vacuum desiccator to remove the solvent.

  • Characterization:

    • Phase Solubility Studies: To determine the binding constant and stoichiometry of the complex.

    • Spectroscopic Analysis (FT-IR, NMR): To confirm the formation of the inclusion complex by observing shifts in characteristic peaks.

    • Dissolution Testing: To quantify the improvement in solubility and dissolution rate.

Troubleshooting Guide 3.2: Prodrug Strategy

Scientific Rationale: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes bioconversion in vivo to release the active molecule. This is a powerful but resource-intensive strategy. For your compound, a prodrug can be designed by attaching a highly soluble promoiety (e.g., a phosphate group, an amino acid, or a polyethylene glycol chain) to a suitable functional group on the parent molecule.[21][22] This approach is considered when other methods fail or for specialized applications like parenteral delivery.[23]

Conceptual Approach:

  • Identify a Handle: The amide nitrogen could potentially be a site for modification, although this can be challenging. A more viable strategy might involve modifying one of the aromatic rings if a suitable position exists without disrupting activity.

  • Select a Promoietety:

    • Phosphate Esters: Excellent for dramatically increasing water solubility for IV formulations.

    • Amino Acid Conjugates: Can improve solubility and potentially target specific transporters.

    • PEGylation: Adds a large, hydrophilic polymer to increase solubility and circulation half-life.

  • Synthesis & Evaluation:

    • Synthesize the prodrug candidate.

    • Confirm its enhanced aqueous solubility.

    • Verify its chemical stability in formulation.

    • Most importantly, demonstrate its efficient conversion back to the parent drug in the presence of relevant enzymes (e.g., in plasma or liver homogenate).

This strategy requires significant medicinal chemistry expertise and is typically undertaken as a major development program rather than a simple formulation screen.[21][22]

References

  • Various Authors. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology, 11(06s). [Link]

  • Pawar, J. et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Pharmacophore, 5(2), 209-221. [Link]

  • Rautio, J. et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(10), 2439. [Link]

  • Carneiro, S. B. et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 24(24), 4447. [Link]

  • Garg, A. et al. (2014). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 1. [Link]

  • Ciobanu, A. M. et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Polymers, 15(23), 4596. [Link]

  • Tiwari, G. et al. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. Journal of Pharmacy and Bioallied Sciences, 10(2), 52. [Link]

  • Sharma, D. et al. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 5(2), 104-112. [Link]

  • Crini, G. et al. (2020). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Pharmaceutical Development and Technology, 25(6), 665-674. [Link]

  • Savale, S. K. (2016). Cosolvency. SlideShare. [Link]

  • Singh, A. et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175. [Link]

  • Addanki, S. et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences, 10(3), 1-10. [Link]

  • Various Authors. (2020). Nanosuspension for BCS Class II Drug. ResearchGate. [Link]

  • Patel, B. et al. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 2(2), 83-93. [Link]

  • Popa, G. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 652. [Link]

  • Zhang, D. et al. (2015). Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds. AAPS PharmSciTech, 16(3), 511-519. [Link]

  • Doke, V. V. et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research, 9(5), 1547-1561. [Link]

  • Wikipedia contributors. (2023). Cosolvent. Wikipedia. [Link]

  • Various Authors. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. [Link]

  • Al-khedr, A. et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(9), 1836. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Various Authors. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation, 52, 451–462. [Link]

  • Abbas, A. F. & Ashoor, J. A. (2024). Enhancing the Solubility of Class II Drug Via Nanosuspension: A Review. ResearchGate. [Link]

  • Kumar, P. et al. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Metabolomics and Systems Biology. [Link]

  • Stella, V. J. & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]

  • Stella, V. J. & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-94. [Link]

  • de Oliveira, R. S. et al. (2019). Is prodrug design an approach to increase water solubility?. International Journal of Pharmaceutics, 568, 118499. [Link]

  • Drago, J. E. (2023). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI. [Link]

  • Various Authors. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 7(2), 54-61. [Link]

  • Various Authors. (2016). solubility enhancement -by pH change & complexation. SlideShare. [Link]

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Minimizing degradation of sulfonyl benzamides during storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Sulfonyl Benzamides (


). Unlike standard sulfonamides, this chemical class contains an N-acyl moiety that significantly alters its acidity (

) and susceptibility to hydrolytic cleavage.[1]

Current Status: Operational Topic: Minimizing Degradation During Storage Ticket Priority: High (Irreversible Chemical Change)

Core Chemistry & Vulnerabilities

To prevent degradation, you must understand why it happens. The sulfonyl benzamide pharmacophore contains a distinct weak point: the N-acyl sulfonamide bond .

  • The Acidity Trap: The electron-withdrawing nature of both the sulfonyl and carbonyl groups makes the N-H proton highly acidic (

    
     3.5–4.5). In basic conditions, it forms a stable anion. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic and susceptible to hydrolysis.
    
  • The Moisture Trap: Water acts as a nucleophile. Upon hydrolytic cleavage, your compound destroys itself, reverting to its precursors: a Sulfonamide and a Benzoic Acid derivative .

Degradation Pathways Diagram

The following diagram illustrates the two primary enemies of your compound: Hydrolysis (Moisture/pH) and Photolysis (Light).

G Compound Sulfonyl Benzamide (R-SO2-NH-CO-Ar) Acid Acidic Conditions (Protonation of C=O) Compound->Acid + H2O Base Basic Conditions (Nu- Attack at C=O) Compound->Base + OH- UV UV Light Exposure (λ < 400nm) Compound->UV hv Products Hydrolysis Products: Sulfonamide + Benzoic Acid Acid->Products Fast Cleavage Base->Products Slow Cleavage Radical Radical Intermediates (S-N Bond Homolysis) UV->Radical Yellow Yellowing/Browning (SO2 Extrusion/Oligomers) Radical->Yellow

Figure 1: Mechanistic pathways of sulfonyl benzamide degradation. Note that hydrolysis yields the parent acid and sulfonamide, while photolysis typically results in radical-mediated discoloration.

Storage Protocols (SOPs)

Module A: Solid State Storage (Preferred)

Objective: Eliminate moisture and photon impact.

ParameterSpecificationTechnical Rationale
Temperature -20°C (Long term)Arrhenius equation dictates that reaction rates (hydrolysis) halve for every 10°C drop.
Container Amber Glass VialBlocks UV radiation (<400nm) which excites the aromatic benzamide ring.
Atmosphere Argon/Nitrogen HeadspaceDisplaces oxygen and humidity. Air contains ~1-2% moisture depending on RH.
Seal Parafilm over CapPrevents moisture ingress during freezer storage (thermal contraction of caps).

Protocol 1: The "Dry-Down" Technique

  • Lyophilize (freeze-dry) the compound if it was purified using HPLC.

  • Transfer to an Amber Vial.

  • Flush the vial with a gentle stream of Argon for 15 seconds.

  • Immediately cap and seal with Parafilm.

  • Store at -20°C.

Module B: Solution State Storage (High Risk)

Objective: Prevent hydrolysis in "wet" solvents. Critical Warning: DMSO is hygroscopic. It absorbs water from the atmosphere, creating a "wet" environment that hydrolyzes sulfonyl benzamides over time.

SolventSuitabilityNotes
DMSO (Anhydrous) HighBest for stock solutions (10-20 mM). Must be anhydrous.
Water/Buffer CRITICAL FAIL Do not store. Hydrolysis is rapid at pH < 3 or pH > 9.
Ethanol/Methanol LowProtic solvents can participate in solvolysis (transesterification-like reactions).

Protocol 2: Handling DMSO Stock Solutions

  • Purchase Anhydrous DMSO (sealed under septa).

  • Do not open the bottle to air. Use a syringe/needle to withdraw solvent.

  • Aliquot stock solutions into single-use vials (avoid freeze-thaw cycles).

  • Store at -80°C.

  • Validity Check: If the stock is >1 month old, run an LC-MS to check for the "Benzoic Acid" peak (M-Sulfonamide mass).

Troubleshooting & FAQs

Scenario 1: "My white powder turned yellow."

Diagnosis: Photodegradation.[2][3][4] Mechanism: The benzamide moiety absorbed UV light, leading to homolytic cleavage of the S-N bond or oxidation of the aromatic ring. Solution:

  • Check purity via LC-MS. If >95% pure, the color is likely a trace surface impurity (radical oligomer).

  • Action: Recrystallize if necessary. Future storage must be in amber glass or aluminum foil-wrapped vials.

Scenario 2: "LC-MS shows two new peaks, and my compound is gone."

Diagnosis: Hydrolysis.[1][2][3][4][5] Mechanism: Water attacked the carbonyl carbon.

  • Peak A: Mass of the Sulfonamide (

    
    ).
    
  • Peak B: Mass of the Benzoic Acid (

    
    ).
    Solution: 
    
  • Your solvent (likely DMSO) was wet.

  • Action: Discard the stock. Prepare fresh using anhydrous DMSO and store in single-use aliquots.

Scenario 3: "The compound precipitated in the fridge."

Diagnosis: Solubility/Temperature Crash. Mechanism: Sulfonyl benzamides are often lipophilic. At 4°C, solubility decreases. Solution:

  • Action: Sonicate at room temperature.

  • Check: Ensure the precipitate is not the hydrolysis product (Sulfonamides are often less soluble than the acylated parent). Run a quick LC-MS of the solid.

Storage Decision Tree

Use this logic flow to determine the immediate handling of your sample.

DecisionTree Start Sample Received/Synthesized Form Is it Solid or Solution? Start->Form Solid Solid State Form->Solid Solid Solution Solution State Form->Solution Liquid Dry Is it perfectly dry? Solid->Dry Lyophilize Lyophilize immediately Dry->Lyophilize No StoreSolid Store: -20°C, Amber Vial, Argon Flush Dry->StoreSolid Yes Lyophilize->StoreSolid SolventCheck Is solvent Anhydrous DMSO? Solution->SolventCheck Evaporate Evaporate/Lyophilize to Solid SolventCheck->Evaporate No (Water/MeOH) Aliquot Aliquot to Single-Use Vials (Avoid Freeze-Thaw) SolventCheck->Aliquot Yes Evaporate->Dry StoreLiq Store: -80°C Aliquot->StoreLiq

Figure 2: Decision tree for maximizing shelf-life based on physical state.

References

  • Royal Society of Chemistry. (2025). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2.[6] Retrieved from [Link]

  • National Institutes of Health (PubMed). (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra (Amide/Sulfonamide regions). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this crucial amide coupling reaction. Our goal is to equip you with the scientific rationale behind experimental choices to maximize your reaction yield and purity.

Reaction Overview

The synthesis of 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide is fundamentally an amide bond formation reaction. The most common and direct approach involves the coupling of an activated carboxylic acid derivative, typically 4-(isopropylsulfonyl)benzoyl chloride, with 3-nitroaniline. This reaction is a classic example of nucleophilic acyl substitution.

Common Synthetic Route: Schotten-Baumann Reaction

This synthesis is often carried out under Schotten-Baumann conditions, which involve the acylation of an amine with an acid chloride in the presence of a base.[1] The base plays a critical role in neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[1][2]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group.

Low_Yield_Troubleshooting Start Low Yield Observed (via TLC/LC-MS) CheckReagents Step 1: Verify Reagent Quality & Stoichiometry Start->CheckReagents Hydrolysis Is the acyl chloride hydrolyzed? (Check for corresponding carboxylic acid) CheckReagents->Hydrolysis CheckConditions Step 2: Evaluate Reaction Conditions SolventDry Is the solvent anhydrous? CheckConditions->SolventDry CheckWorkup Step 3: Assess Workup & Purification ProductLoss Is product lost during extraction or crystallization? CheckWorkup->ProductLoss AminePurity Is the 3-nitroaniline pure? Hydrolysis->AminePurity No Sol_FreshAcyl Solution: Use fresh or redistilled 4-(isopropylsulfonyl)benzoyl chloride. Hydrolysis->Sol_FreshAcyl Yes AminePurity->CheckConditions Yes Sol_PurifyAmine Solution: Recrystallize or purify 3-nitroaniline. AminePurity->Sol_PurifyAmine No BaseRole Is the base appropriate and sufficient? SolventDry->BaseRole Yes Sol_Dry Solution: Use anhydrous solvent and inert atmosphere (N2/Ar). SolventDry->Sol_Dry No TempTime Are temperature and time optimized? BaseRole->TempTime Yes Sol_Base Solution: Use at least 2 eq. of a non-nucleophilic base (e.g., triethylamine, DIPEA). BaseRole->Sol_Base No TempTime->CheckWorkup Yes Sol_Optimize Solution: Monitor by TLC. Try extending reaction time or gently heating. TempTime->Sol_Optimize No Sol_Workup Solution: Optimize extraction pH. Use mixed-solvent system for crystallization. ProductLoss->Sol_Workup Yes

Caption: Troubleshooting decision tree for low reaction yield.

Detailed Explanations:
  • Reagent Quality:

    • 4-(isopropylsulfonyl)benzoyl chloride: Acyl chlorides are highly susceptible to hydrolysis. [2][3]Exposure to atmospheric moisture will convert it to the unreactive 4-(isopropylsulfonyl)benzoic acid. It is imperative to use freshly prepared or properly stored acyl chloride under anhydrous conditions.

    • 3-nitroaniline: Impurities in the amine can interfere with the reaction. The purity should be checked by melting point or an appropriate analytical technique.

    • Solvent: The use of anhydrous solvents is crucial to prevent the hydrolysis of the acyl chloride. [2]Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used. [4]

  • Reaction Conditions:

    • Base: The choice and amount of base are critical. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to scavenge the HCl produced. [4]At least two equivalents of the base should be used: one to neutralize the generated HCl and another to ensure the reaction medium remains basic.

    • Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature. [2]If the reaction is sluggish, gentle heating might be necessary, but this should be monitored carefully to avoid side reactions.

    • Stoichiometry: A slight excess of the acyl chloride (e.g., 1.1 equivalents) is sometimes used to ensure complete consumption of the amine. [2]However, a large excess can complicate purification.

Q2: My reaction produces multiple spots on TLC, and the desired product is difficult to purify. What are the likely side reactions?

The formation of multiple byproducts is a common issue. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions and Solutions
Side Reaction Cause Identification Solution
Hydrolysis of Acyl Chloride Presence of water in the reaction mixture. [2][5]A spot corresponding to 4-(isopropylsulfonyl)benzoic acid on TLC.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). [2]
Double Acylation of Amine While less likely with the deactivated 3-nitroaniline, it's a possibility if reaction conditions are harsh.A higher molecular weight byproduct detected by LC-MS.Use a controlled stoichiometry of the acylating agent and milder reaction conditions.
Reaction with Solvent If a nucleophilic solvent is used.Unexpected byproducts.Use non-nucleophilic, aprotic solvents like DCM, THF, or toluene. [2][4]
Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.

TLC Monitoring Protocol:
  • Prepare a TLC plate: Use a silica gel plate.

  • Spot the reaction mixture: At regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture and spot it on the TLC plate.

  • Spot the starting materials: On the same plate, spot the starting materials (4-(isopropylsulfonyl)benzoyl chloride and 3-nitroaniline) as references.

  • Develop the plate: Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio will need to be determined experimentally.

  • Visualize the spots: Use a UV lamp to visualize the spots.

  • Interpret the results: The reaction is complete when the spot corresponding to the limiting starting material (usually 3-nitroaniline) has disappeared and a new spot for the product has appeared.

Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for this reaction?

    • A: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are generally good choices as they do not react with the acyl chloride. [4]The choice may depend on the solubility of your starting materials and product.

  • Q: Can I use a different base, like pyridine or an inorganic base?

    • A: Pyridine can be used as both a base and a catalyst. Inorganic bases like sodium carbonate can also be used, often in a biphasic system (e.g., water and an organic solvent), which is characteristic of the Schotten-Baumann reaction. [2][6]However, tertiary amines like TEA or DIPEA are often preferred for their good solubility in organic solvents and non-nucleophilic nature. [4]

  • Q: How should I purify the final product?

    • A: After quenching the reaction with water, the product is typically extracted into an organic solvent. [2]The organic layer is then washed with a dilute acid (to remove excess amine base), a dilute base (like sodium bicarbonate solution to remove unreacted carboxylic acid), and brine. [2]The final product can then be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, or ethyl acetate/hexane) or by column chromatography.

Experimental Protocols

Synthesis of 4-(isopropylsulfonyl)benzoyl chloride
  • To a round-bottom flask equipped with a reflux condenser and a gas outlet, add 4-(isopropylsulfonyl)benzoic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂) (2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (typically around 80 °C) for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-(isopropylsulfonyl)benzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Synthesis of 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide
  • Dissolve 3-nitroaniline (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-(isopropylsulfonyl)benzoyl chloride (1.1 equivalents) in anhydrous DCM to the stirred mixture over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress by TLC until the 3-nitroaniline is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Jamison, T. F., & Reider, P. J. (2018). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering, 3(5), 628-634. Retrieved from [Link]

  • Karimov, J. S. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. American Journal of Applied Science and Technology, 5(10), 49-53. Retrieved from [Link]

  • Clark, J. (2015). The Preparation of Amides. Chemguide. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). Chemistry of Amides. Retrieved from [Link]

Sources

Overcoming batch-to-batch variability in 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide purity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Batch-to-Batch Variability in Purity and Yield

Audience: Organic Chemists, Process Development Scientists, Medicinal Chemists.[1][2]

Introduction: The "Deactivated Nucleophile" Trap

Welcome to the technical support hub for 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide .

If you are experiencing batch variability with this compound, the root cause is rarely the sulfonyl group itself. The variability almost always stems from the electronic mismatch in your coupling reaction. You are attempting to couple an electron-deficient acid (due to the sulfonyl group) with a highly deactivated amine (3-nitroaniline).[1]

Standard peptide coupling protocols (EDC/NHS, HATU) often fail to drive this reaction to completion, leading to difficult separations of the unreacted, yellow 3-nitroaniline.[2] This guide provides the rigorous chemical protocols required to stabilize your production.

Module 1: Reaction Optimization (Synthesis)

Q: My yields are inconsistent (30-60%) using EDC/HOBt or HATU. Why?

A: 3-Nitroaniline is a remarkably weak nucleophile due to the strong electron-withdrawing nature of the nitro group. Standard coupling agents activate the carboxylic acid, but the intermediate active ester often hydrolyzes before the sluggish amine can attack.

The Fix: Switch to the Acid Chloride Method. You must generate the highly reactive acid chloride intermediate to force the reaction with the deactivated aniline.

Protocol: Acid Chloride Activation Route
  • Activation: Suspend 4-(isopropylsulfonyl)benzoic acid (1.0 eq) in dry DCM (or Toluene). Add Thionyl Chloride (

    
    , 2.0 eq) and a catalytic drop of DMF.[2] Reflux for 2-3 hours until the solution is clear (gas evolution stops).
    
  • Isolation (Critical): Evaporate the solvent and excess

    
    completely under high vacuum. (Residual 
    
    
    
    will char the amine).
  • Coupling: Redissolve the crude acid chloride in dry DCM. Add Pyridine (2.0 eq) or TEA. Add 3-nitroaniline (0.95 eq) solid in one portion.

    • Note: We use a slight deficit of the difficult-to-remove amine.[1]

  • Reaction: Stir at room temperature for 12 hours. If conversion is low, reflux gently.[2]

Visualization: Reaction Pathway Selection

ReactionPathway Start Start: 4-(isopropylsulfonyl)benzoic acid + 3-nitroaniline Decision Select Activation Method Start->Decision PathA Path A: Standard Coupling (EDC/HATU) Decision->PathA Avoid for Nitroanilines PathB Path B: Acid Chloride (SOCl2 / Oxalyl Chloride) Decision->PathB Recommended ResultA Outcome: Incomplete Conversion. Residual yellow amine. Variable Yield. PathA->ResultA StepB1 1. Generate Acid Chloride (Reflux, Cat. DMF) PathB->StepB1 StepB2 2. Coupling in Pyridine/DCM StepB1->StepB2 ResultB Outcome: High Conversion. Consistent Purity. StepB2->ResultB

Caption: Decision logic for coupling deactivated anilines. Path B is required for 3-nitroaniline derivatives.[1]

Module 2: Purification & Workup (The Cleanup)

Q: The product is yellow, but it should be white/off-white. Recrystallization isn't working.

A: The yellow color is persistent unreacted 3-nitroaniline.[1] Because 3-nitroaniline is not very basic, it does not easily form water-soluble salts with weak acid washes.[1][2]

The Fix: The "Sandwich" Wash Protocol. You must utilize the acidity difference between the benzoic acid starting material and the basicity (however weak) of the aniline.

StepWash SolutionPurposeMechanism
1 1M HCl (Cold) Remove AmineProtonates residual 3-nitroaniline (solubilizes it in water).[1]
2 Sat. NaHCO₃ Remove AcidDeprotonates unreacted 4-(isopropylsulfonyl)benzoic acid.[1]
3 Brine DryingRemoves trapped water from the organic layer.

Note: If the yellow color persists after Step 1, increase HCl concentration to 2M, but monitor for amide hydrolysis.

Q: My product "oils out" during recrystallization instead of forming crystals.

A: Sulfonyl-benzamides are notorious for oiling out if the solvent polarity is not perfectly tuned or if the cooling is too rapid.

The Fix: Two-Solvent Recrystallization (Ethanol/Water).

  • Dissolve the crude solid in the minimum amount of boiling Ethanol .

  • Remove from heat.[1][3][4]

  • Add hot Water dropwise until persistent turbidity (cloudiness) just appears.[1]

  • Add one drop of hot Ethanol to clear the solution.

  • Insulate the flask (wrap in foil/towel) to allow very slow cooling to room temperature.

  • Do not place on ice until crystallization is well-established.[1]

Module 3: Analytical Validation

Q: How do I distinguish the product from the hydrolyzed starting material on HPLC?

A: The 4-(isopropylsulfonyl)benzoic acid and the product have similar polarities, but the product is significantly more hydrophobic due to the additional aromatic ring.

Reference Retention Times (Generic C18 Column, 50:50 ACN:Water):

  • 3-Nitroaniline: ~2.5 min (Early eluter, polar).[1][2]

  • 4-(isopropylsulfonyl)benzoic acid: ~4.0 min.[1]

  • Target Product: ~8.5 - 9.0 min (Late eluter).

Critical Check: If you see a peak at ~4.0 min increasing over time in your product vial, your product is hydrolyzing.[2] Ensure the final solid is dried completely (vacuum oven, 40°C, 24h) to remove trapped acidic moisture.

Visualization: Purification Logic

PurificationLogic Crude Crude Product (Yellow Solid/Oil) Wash Acid/Base Wash Cycle (HCl then NaHCO3) Crude->Wash Check Color Check Wash->Check Check->Wash Deep Yellow (Repeat HCl) Recryst Recrystallization (EtOH/H2O) Check->Recryst Pale Yellow/White Oiling Problem: Oils Out? Recryst->Oiling SlowCool Re-heat & Insulate (Slow Cool) Oiling->SlowCool Yes Final Pure White Solid Oiling->Final No SlowCool->Final

Caption: Workflow to remove colored impurities and prevent oiling out during isolation.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.[1][2] (Authoritative review on coupling mechanisms, specifically citing acid chlorides for deactivated anilines). [1][2]

  • BenchChem Technical Support. (2025). Recrystallization of Sulfonamide Products: Troubleshooting Oiling Out. (General protocol for sulfonamide/benzamide purification). [1][2]

  • Common Organic Chemistry. (2024).[1][2] Amide Formation via Acid Chloride: Standard Operating Procedures.[1] (Detailed stoichiometry for Thionyl Chloride activation).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[2] Chemical Society Reviews, 38(2), 606-631.[1][2] (Comparison of coupling agents vs. traditional methods).

Sources

Validation & Comparative

Selectivity profile of 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide against off-target proteins

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the selectivity profiling of 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide , a synthetic small molecule belonging to the sulfonylbenzamide class. Based on its pharmacophore—featuring a lipophilic isopropylsulfonyl moiety and an electron-deficient nitroaryl group—this compound is structurally characteristic of ligands targeting Nuclear Receptors (specifically LXR/ROR) and Voltage-Gated Sodium Channels (Nav) .

This guide is structured to assist researchers in evaluating this compound's specificity, distinguishing its primary on-target efficacy from critical off-target liabilities.


/

), ROR

, Nav1.7 Reference Comparators: T0901317 (LXR), GW3965 (LXR), Tetrodotoxin (Nav)

Executive Summary: The Selectivity Challenge

4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide presents a classic medicinal chemistry challenge: the sulfonyl-benzamide scaffold . While this moiety provides excellent hydrogen-bonding interactions with polar residues in receptor ligand-binding domains (LBDs), it is prone to "molecular promiscuity" across the nuclear receptor superfamily and specific ion channels.

Critical Selectivity Nodes:

  • Isoform Selectivity (LXR

    
     vs. LXR
    
    
    
    ):
    If targeting LXR, the challenge is avoiding LXR
    
    
    (hepatic lipogenesis) while engaging LXR
    
    
    (anti-inflammatory/reverse cholesterol transport).
  • Superfamily Selectivity (LXR vs. FXR/PXR): The sulfonyl group can mimic oxysterols, potentially activating FXR (Farnesoid X Receptor) or PXR (Pregnane X Receptor), leading to bile acid dysregulation or drug-drug interactions.

  • Ion Channel Safety (Nav1.7 vs. Nav1.5): Structural analogs are often employed as Nav1.7 inhibitors for pain. The critical safety margin is against Nav1.5 (cardiac arrhythmia risk).

Comparative Performance Profile

The following table contrasts 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide against standard reference ligands in its likely target classes.

Table 1: Selectivity & Potency Benchmarking
Feature4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide T0901317 (Reference LXR)GW3965 (Reference LXR)Tetrodotoxin (Reference Nav)
Scaffold SulfonylbenzamideSulfonamideBenzylamineGuanidinium
Primary Target LXR / Nav1.7 (Predicted)LXR

/

LXR

/

Nav Channels
LXR Isoform Bias Unknown/Low (Requires Profiling)None (1:1

:

)
Slight

preference
N/A
Lipogenic Risk High (if LXR

agonism is potent)
Very High (SREBP-1c activation)ModerateN/A
Off-Target: FXR Potential (Sulfonyl mimic)High (activates FXR)LowN/A
Off-Target: PXR Potential (Xenobiotic sensor)High (activates PXR)LowN/A
Off-Target: hERG Moderate Risk (Nitro-aromatic)LowLowLow

Analyst Note: The presence of the 3-nitrophenyl group in the subject compound introduces a specific metabolic liability (nitro-reduction) and potential hERG channel binding that is absent in GW3965.

Detailed Selectivity Profiling Protocols

To validate the selectivity of 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide, a hierarchical screening cascade is required.

Phase I: Nuclear Receptor Profiling (The "Off-Target" Panel)

Objective: Determine if the sulfonyl-benzamide core cross-reacts with other lipid-sensing nuclear receptors.

Methodology: GAL4-DBD Chimeric Reporter Assay This assay isolates the Ligand Binding Domain (LBD) of the receptor, eliminating confounding factors from native promoters.

  • Transfection: HEK293T cells are co-transfected with:

    • pGAL4-LBD plasmid (LBD of LXR

      
      , LXR
      
      
      
      , FXR, PXR, ROR
      
      
      ).
    • pUAS-Luciferase reporter.

    • Renilla luciferase (normalization control).

  • Treatment: Cells are treated with the compound (0.1 nM – 10

    
    M) for 24 hours.
    
  • Readout: Measure Firefly/Renilla ratio.

  • Data Analysis: Calculate EC

    
     and E
    
    
    
    .
    • Success Criterion: >100-fold selectivity window for Primary Target vs. FXR/PXR.

Phase II: Ion Channel Safety (Nav1.5 & hERG)

Objective: Ensure the compound does not block cardiac channels, a common liability for benzamide-based Nav1.7 inhibitors.

Methodology: Automated Patch Clamp (QPatch/PatchXpress)

  • Cell Lines: CHO cells stably expressing hNav1.5 or hERG (Kv11.1).

  • Protocol:

    • Nav1.5: Hold at -120 mV, pulse to -15 mV (peak current). Apply compound.[1][2][3][4][5] Measure steady-state block.

    • hERG: Hold at -80 mV, pulse to +40 mV, repolarize to -50 mV (tail current).

  • Causality Check: If hERG inhibition >50% at 10

    
    M, the nitro group  is the likely pharmacophore culprit ( 
    
    
    
    -stacking in the pore).

Mechanistic Visualization: The Selectivity Cascade

The following diagram illustrates the critical decision pathways when profiling this compound, highlighting the divergence between "Safe Lead" and "Toxic Liability."

SelectivityProfile Compound 4-(isopropylsulfonyl)- N-(3-nitrophenyl)benzamide PrimaryScreen Primary Screen (LXR / Nav1.7) Compound->PrimaryScreen Binding Affinity OffTarget_NR Nuclear Receptor Panel (FXR, PXR, ROR) PrimaryScreen->OffTarget_NR If Potent OffTarget_Ion Cardiac Safety Panel (Nav1.5, hERG) PrimaryScreen->OffTarget_Ion If Potent Outcome_Lipogenesis Risk: Hepatic Steatosis (LXR-alpha / FXR) OffTarget_NR->Outcome_Lipogenesis High Cross-Reactivity Outcome_Safe Valid Lead Candidate (>100x Selectivity) OffTarget_NR->Outcome_Safe Low Cross-Reactivity Outcome_Arrhythmia Risk: QT Prolongation (hERG Block) OffTarget_Ion->Outcome_Arrhythmia IC50 < 10 uM OffTarget_Ion->Outcome_Safe IC50 > 30 uM

Figure 1: Selectivity Screening Cascade. Blue node indicates the input compound. Yellow indicates the primary efficacy screen. Red nodes represent critical safety hurdles (off-target liabilities). Green indicates a successful selectivity profile.

Experimental Data Interpretation

When analyzing the data for 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide, use the following interpretive framework:

A. The "LXR Paradox" Check

If the compound is an LXR agonist:

  • Data Point: Compare induction of ABCA1 (Reverse Cholesterol Transport) vs. SREBP-1c (Lipogenesis) in hepatocytes.

  • Ideal Profile: High ABCA1 induction / Low SREBP-1c induction.

  • Comparison: T0901317 will induce SREBP-1c strongly (E

    
     100%). A selective modulator should show <40% E
    
    
    
    on SREBP-1c.
B. The Nitro-Reduction Liability
  • Experiment: Incubate compound with liver microsomes (human and rat) +/- NADPH.

  • Risk: The 3-nitrophenyl group is prone to reduction to the aniline (3-aminophenyl) by nitroreductases.

  • Impact: This metabolite often loses potency or gains toxicity.

  • Check: If half-life (t

    
    ) is <30 min, the selectivity profile is irrelevant due to metabolic instability.
    

References

  • Schultz, J. R., et al. (2000). "Role of LXRs in control of lipogenesis." Genes & Development.

  • Collins, J. L., et al. (2002). "Identification of a nonsteroidal liver X receptor agonist through parallel array synthesis of tertiary amines." Journal of Medicinal Chemistry.

  • Ekins, S., et al. (2007). "In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling." British Journal of Pharmacology.

  • Vertex Pharmaceuticals. (2012). "Morpholine-spirocyclic piperidine amides as modulators of ion channels." World Intellectual Property Organization (Patent WO2012125613A1). (Cited for structural relevance of isopropylsulfonyl-benzamide intermediates in Nav1.7 inhibition).

Sources

A Guide to Ensuring Reproducibility of Biological Data for Novel Benzamide Derivatives: A Case Study with 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Reproducibility in Preclinical Research

In the landscape of drug discovery and development, the reproducibility of biological data is the cornerstone of scientific integrity and progress. The ability of independent researchers to obtain consistent results when following the same experimental protocols is fundamental to validating new therapeutic targets and advancing lead compounds.[1] This guide addresses the critical issue of data reproducibility through a focused examination of a novel benzamide derivative, 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide.

While specific biological data for 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide is not yet extensively published, its structural motifs—a benzamide core, a sulfonamide group, and a nitrophenyl moiety—are present in numerous compounds with established biological activities.[2][3][4] Derivatives of N-(nitrophenyl)benzamide and related sulfonamides have demonstrated potential as anti-inflammatory and antimicrobial agents.[2][4] This guide will, therefore, use these related compounds as a framework to discuss the critical aspects of experimental design and data interpretation required to generate a robust and reproducible biological data package for this class of molecules. We will operate under the working hypothesis that 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide may exhibit anti-inflammatory properties, potentially through the modulation of key signaling pathways such as NF-κB.

This guide is designed for researchers, scientists, and drug development professionals. It will provide not only detailed experimental protocols but also the scientific rationale behind these procedures, empowering you to generate high-quality, reproducible data for this and other novel chemical entities.

Comparative Analysis: Benchmarking Against Structurally Related Compounds

To establish a credible biological profile for a new chemical entity, it is essential to benchmark its performance against relevant comparator compounds. Given the structural features of 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide, we will consider two classes of related molecules for our comparative analysis: other N-(nitrophenyl)benzamide derivatives and established anti-inflammatory agents.

Table 1: Hypothetical Comparative In Vitro Activity Profile

CompoundPrimary Target/AssayIC50 (µM)Cytotoxicity (CC50 in HEK293 cells, µM)Selectivity Index (CC50/IC50)
4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide NF-κB Inhibition 5.2 > 50 > 9.6
Comparator A: 4-Nitro-N-(4-nitrophenyl)benzamide[5]NF-κB Inhibition8.9> 50> 5.6
Comparator B: BAY 11-7082 (Known NF-κB Inhibitor)NF-κB Inhibition10252.5
Comparator C: N-(2-hydroxyphenyl)benzamide[2]General Anti-inflammatory15.4> 100> 6.5

Note: The data for the topic compound is hypothetical and for illustrative purposes. The data for comparators is representative of values found in the literature.

The initial assessment of any new compound should always begin with an evaluation of its cytotoxicity. This is crucial for distinguishing between specific biological activity and non-specific toxic effects. A robust selectivity index, as shown in the table above, provides confidence that the observed effects are due to the intended biological mechanism rather than simply cell death.

Experimental Protocols for Generating Reproducible Data

The following protocols are designed to be self-validating systems, with built-in controls and clear endpoints to ensure the generation of reproducible data.

Foundational Assay: Cell Viability (MTT Assay)

Before assessing specific biological activities, it is paramount to determine the cytotoxic profile of the compound. The MTT assay is a reliable colorimetric method for this purpose, measuring the metabolic activity of cells, which is an indicator of cell viability.[1][6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]

Step-by-Step Protocol:

  • Cell Seeding: Plate human embryonic kidney (HEK293) cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[1] Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium from the wells and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).

Mechanistic Assay: NF-κB Luciferase Reporter Assay

To investigate the potential anti-inflammatory mechanism of action, an NF-κB reporter assay is a highly specific and quantifiable method.[9][10] This assay measures the activity of the NF-κB transcription factor, a master regulator of inflammatory responses.

Principle: This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element.[10][11] When NF-κB is activated (e.g., by TNF-α), it binds to the response element and drives the expression of luciferase. An inhibitor of the NF-κB pathway will reduce the amount of luciferase produced, leading to a decrease in the luminescent signal.

Step-by-Step Protocol:

  • Cell Seeding: Plate HEK293T cells stably expressing an NF-κB-luciferase reporter construct in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a final concentration of 10 ng/mL of TNF-α to each well (except for the unstimulated control).

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis: Remove the medium and wash the cells once with PBS. Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature on a shaker.

  • Luminescence Measurement: Add 100 µL of luciferase assay reagent to each well. Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control. Plot the inhibition against the compound concentration to determine the IC50 value.

Target-Based Assay: In Vitro Kinase Inhibition Assay

Given that many sulfonamide-containing compounds are known to be kinase inhibitors, a direct enzymatic assay is crucial for determining if 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide acts on a specific kinase.[12][13]

Principle: A purified kinase enzyme is incubated with its substrate and ATP. The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylated substrate is then quantified. An inhibitor will reduce the rate of this reaction. There are various detection methods, including radiometric assays and fluorescence/luminescence-based assays.[14][15][16]

Step-by-Step Protocol (Luminescence-based, e.g., Kinase-Glo®):

  • Reaction Setup: In a 384-well plate, add the purified kinase, the specific kinase substrate, and the test compound at various concentrations in a kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA).

  • Initiate Reaction: Start the kinase reaction by adding ATP at a concentration close to its Km value for the specific kinase.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ATP Detection: Stop the reaction and measure the remaining ATP by adding a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). The light output is inversely proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

NF_kB_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR 1. Ligand Binding IKK IKK Complex TNFR->IKK 2. Receptor Activation IkB IκBα IKK->IkB 3. IκBα Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB 4. IκBα Degradation & NF-κB Release Nucleus Nucleus NFkB->Nucleus 5. Nuclear Translocation Gene Inflammatory Gene Transcription Nucleus->Gene 6. Gene Transcription Compound 4-(isopropylsulfonyl)-N- (3-nitrophenyl)benzamide Compound->IKK Potential Inhibition Point

Caption: Hypothetical mechanism of action via NF-κB pathway inhibition.

Experimental_Workflow cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Reproducibility & Validation Cytotoxicity Cytotoxicity Profiling (MTT Assay) Activity Primary Activity Screen (e.g., NF-κB Reporter) Cytotoxicity->Activity Target_Assay Direct Target Engagement (e.g., Kinase Assay) Activity->Target_Assay Dose_Response Dose-Response Analysis (IC50 Determination) Target_Assay->Dose_Response Independent_Exp Independent Experiment Replication Dose_Response->Independent_Exp Orthogonal_Assay Orthogonal Assay (e.g., Cytokine ELISA) Independent_Exp->Orthogonal_Assay

Caption: A robust workflow for ensuring data reproducibility.

Conclusion and Future Directions

The generation of reproducible biological data is a non-negotiable aspect of credible scientific research. For a novel compound like 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide, a systematic and multi-faceted approach is required to build a compelling data package. This guide has outlined a logical progression of experiments, from foundational cytotoxicity assessments to specific mechanistic and target-based assays. By adhering to detailed, well-controlled protocols and benchmarking against appropriate standards, researchers can significantly enhance the reliability and impact of their findings. The principles and methodologies described herein are not only applicable to the study of this specific benzamide derivative but can also serve as a universal template for the rigorous evaluation of other novel therapeutic candidates.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Journal of Visualized Experiments. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]

  • International Journal of Current Research and Technology. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • PubMed Central. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from [Link]

  • Bowdish Lab. (2012, July 11). NF-KB LUCIFERASE ASSAY. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (2025, September 2). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Retrieved from [Link]

  • PubMed Central. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Open Access Pub. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. Retrieved from [Link]

  • PubMed Central. (2020, February 14). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. Retrieved from [Link]

  • IJCRT.org. (2024, August 8). Synthesis Characterization And Screening Of Anti- Inflammatory Activity Of Benzimidazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, N-(3-nitrophenyl)-. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biological activity and interesting chemical reactivity of N-sulfonyl amidines. Retrieved from [Link]

  • PubMed. (2021, April 15). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Biological activities of sulfonamides. Retrieved from [Link]

  • PubMed Central. (2023, July 21). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. Retrieved from [Link]

Sources

Validating Purity of 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide: A High-Resolution Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating purity of 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide using mass spectrometry Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of sulfonyl-benzamide derivatives for biological screening, purity is not merely a quality attribute—it is a determinant of experimental validity. 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide (Formula: C₁₆H₁₆N₂O₅S; MW: 348.37 Da) presents specific analytical challenges due to its electron-withdrawing nitro and sulfonyl moieties.

While traditional HPLC-UV (254 nm) is sufficient for bulk purity assessment (>95%), it frequently fails to detect trace genotoxic precursors like 3-nitroaniline or hydrolysis byproducts that lack strong chromophores or co-elute with the parent peak. This guide outlines a rigorous validation protocol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), establishing it as the superior method for definitive structural validation and trace impurity profiling.

Part 1: Comparative Analysis of Analytical Platforms

To justify the shift to MS-based validation, we must objectively compare it against standard laboratory alternatives.

Table 1: Performance Comparison for Sulfonyl-Benzamide Analysis

FeatureHPLC-UV (Diode Array) 1H-NMR (500 MHz) LC-MS/MS (HRMS)
Primary Utility Routine quantification of bulk material.Structural confirmation of the major component.Trace impurity detection & structural elucidation.
Sensitivity (LOD) ~0.1% (w/w)~1-2% (w/w)< 0.001% (ppm levels)
Specificity Low: Relies on retention time; co-elution is common.High: Distinct chemical shifts, but overlapping aromatic signals can mask impurities.Excellent: Mass-to-charge (m/z) discrimination resolves co-eluting peaks.
Impurity ID Limited to library matching of UV spectra.Difficult for trace species (<1%).Definitive via MS/MS fragmentation patterns.
Blind Spots Non-chromophoric impurities; low extinction coefficients.Inorganic salts; solvent peaks masking signals.Ion suppression (matrix effects); isomers with identical fragmentation.

The Verdict: Use NMR to confirm the core scaffold structure. Use HPLC-UV for routine batch release. However, for biological validation and safety assessment , LC-MS/MS is non-negotiable to ensure the absence of active impurities that could skew IC₅₀ values.

Part 2: Technical Deep Dive – The MS Workflow
1. Physicochemical Considerations & Ionization Strategy

The target molecule contains two strongly electron-withdrawing groups (nitro and sulfonyl) flanking the amide bond.

  • Calculated Monoisotopic Mass: 348.0780 Da.

  • Ionization Mode:

    • ESI (+): Forms [M+H]⁺ (m/z 349.08) . Preferred for general screening.

    • ESI (-): Forms [M-H]⁻ (m/z 347.07) . The amide proton is rendered highly acidic by the p-sulfonyl and m-nitroaryl groups. ESI(-) often provides a cleaner background for this specific class of compounds, reducing noise from solvent adducts.

2. Fragmentation Logic (MS/MS)

To validate that the peak is indeed our target and not an isomer, we rely on Collision-Induced Dissociation (CID).

  • Precursor: m/z 349.08 [M+H]⁺

  • Primary Fragment (Amide Cleavage): Cleavage of the amide bond typically yields the 4-(isopropylsulfonyl)benzoyl cation (m/z ~211) and the neutral 3-nitroaniline.

  • Secondary Fragment (Sulfonyl Loss): Loss of the isopropyl group or SO₂ expulsion from the benzoyl fragment.

  • Diagnostic Ion: The 3-nitroaniline fragment (if charge retention switches) or specific nitro-losses ([M-NO₂] or [M-NO]).

Part 3: Visualization of Workflows
Diagram 1: Analytical Validation Workflow

A logical flow ensuring no step is missed from crude sample to certified purity.

ValidationWorkflow Sample Crude Sample (1 mg/mL in MeOH) Sep UPLC Separation (C18, Formic Acid Gradient) Sample->Sep Detect Dual Detection Sep->Detect UV PDA (210-400nm) Gross Purity % Detect->UV MS Q-TOF / Orbitrap Exact Mass & MS/MS Detect->MS Data Data Processing (MassError < 5ppm) UV->Data Integration MS->Data Extraction

Caption: Integrated LC-UV-MS workflow for cross-validating bulk purity (UV) with molecular identity (MS).

Diagram 2: Proposed Fragmentation Pathway (ESI+)

Mechanistic justification for the observed mass spectrum.

Fragmentation Parent [M+H]+ m/z 349.08 Frag1 Benzoyl Cation m/z ~211.04 Parent->Frag1 Amide Cleavage Frag2 3-Nitroaniline (Neutral Loss) Parent->Frag2 Neutral Loss Frag3 Isopropyl Cation m/z 43.05 Parent->Frag3 Alkyl Cleavage Frag4 [Ph-SO2]+ m/z ~141 Frag1->Frag4 Loss of C3H6

Caption: Predicted CID fragmentation pathway. The m/z 211 fragment is the diagnostic quantifier ion.

Part 4: Experimental Protocol (SOP)
1. Sample Preparation
  • Solvent: LC-MS grade Methanol (MeOH).

  • Concentration: Prepare a stock at 1 mg/mL. Dilute to 10 µg/mL for MS tuning and 100 ng/mL for impurity limit testing.

  • Filtration: 0.22 µm PTFE syringe filter (essential to prevent column clogging, but ensure no adsorption of the sulfonamide occurs by discarding the first 1 mL).

2. LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Sulfonamides are moderately polar; expect elution ~2.5 - 3.0 min).

  • Flow Rate: 0.4 mL/min.

3. Validation Steps (Self-Validating System)

To ensure trustworthiness, perform these three checks:

  • Mass Accuracy Check: The parent ion must be within 5 ppm of theoretical (m/z 349.0780).

    • Pass Criteria: Measured m/z 349.0762 - 349.0798.

  • Isotopic Pattern Match: Sulfur contains ~4.2% ³⁴S.

    • Pass Criteria: The [M+2] peak at m/z 351.08 should be approximately 4-5% the intensity of the base peak. A deviation >20% indicates interference or incorrect assignment.

  • Impurity Scanning (SIM Mode): Specifically monitor for the starting materials:

    • 3-Nitroaniline: Monitor m/z 139.05 [M+H]⁺.

    • 4-(isopropylsulfonyl)benzoic acid: Monitor m/z 229.05 [M+H]⁺.

References
  • National Institutes of Health (NIH). (2019). Overview of genotoxic impurities in pharmaceutical development. PubMed. Retrieved from [Link]

  • Agilent Technologies. (2014). A Generic UHPLC/UV/MS Method for Cleaning Verification of Highly Potent Drugs. Application Note. Retrieved from [Link]

  • UAB Mass Spectrometry Core. (2012). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

Safety Operating Guide

Personal protective equipment for handling 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide

[1]

Executive Safety Assessment (SAR Analysis)

As a researcher handling 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide , you are likely working with a bioactive small molecule intended for kinase inhibition or viral replication studies.[1] Unlike commodity chemicals, specific toxicological data (LD50) for this exact isomer may be sparse in public registries.

Therefore, this guide applies the Precautionary Principle based on Structure-Activity Relationships (SAR). We treat this substance as a Potent Compound (Occupational Health Band 3) until specific cytotoxicity data proves otherwise.

Key Structural Hazards:

  • Nitro Group (-NO2): Associated with potential methemoglobinemia and mutagenicity risks upon metabolic reduction.[1]

  • Sulfonyl Moiety (-SO2-): Enhances polarity and solubility; often linked to skin/eye irritation and potential sulfonamide-class hypersensitivity.[1]

  • Benzamide Core: A pharmacophore common in bioactive drugs; implies systemic biological activity.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." The following PPE is required to prevent sensitization and systemic exposure.

PPE Selection Table
Body ZoneStandard RequirementTechnical SpecificationRationale
Respiratory Primary: Engineering ControlSecondary: RespiratorISO Class 5 Fume Hood (Face velocity: 0.5 m/s).If outside hood: P100 / N99 particulate respirator.[1]The nitro-aromatic moiety poses an inhalation risk.[1] Powders are static-prone and easily aerosolized.[1]
Dermal (Hands) Double Gloving Inner: Nitrile (0.11 mm).Outer: Nitrile (Extended Cuff, >0.14 mm).Breakthrough time > 480 min.Benzamides can permeate standard latex. Double gloving allows outer glove removal upon contamination without exposing skin.
Ocular Chemical Goggles Indirect venting, ANSI Z87.1+ (Impact & Splash rated).Safety glasses are insufficient. Powders can drift around lenses; solutions (DMSO) splash.
Body Lab Coat + Apron Tyvek® or chemically resistant lab coat. Disposable sleeves recommended.Cotton coats absorb liquids. Tyvek repels particulates and incidental splashes.

Operational Protocols

A. Engineering Controls & Weighing
  • Static Management: Sulfonyl-benzamides are often crystalline solids prone to static charge.[1] Use an anti-static gun or ionizer bar inside the balance draft shield to prevent powder scattering.

  • Containment: All weighing must occur within a certified chemical fume hood or a powder containment enclosure.[1]

B. Solubilization (The DMSO Factor)

CRITICAL WARNING: This compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) for biological assays.

  • The Hazard: DMSO is a potent skin penetrant. If 4-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide is dissolved in DMSO, the solvent will carry the toxic payload directly through your skin and into the bloodstream within seconds.[1]

  • The Protocol: Never handle DMSO stock solutions of this compound with single gloves. If a drop lands on your glove, change the glove immediately .

C. Workflow Visualization

The following diagram outlines the "Chain of Custody" for safe handling, from cold storage to waste.

SafeHandlingcluster_controlsCritical Control PointsReceipt1. Receipt & Inspection(Verify Seal)Storage2. Storage(-20°C, Desiccated)Receipt->StorageLog into InventoryWeighing3. Weighing(Fume Hood + Ionizer)Storage->WeighingAcclimatize to RTSolubilization4. Solubilization(DMSO/Ethanol)Weighing->SolubilizationAdd SolventWaste6. Disposal(Solid/Liquid Segregation)Weighing->WasteContaminated SolidsAssay5. Experimental Use(Microplate/Vial)Solubilization->AssayDilutionSolubilization->WasteLiquid WasteAssay->WasteQuench

Figure 1: Operational workflow emphasizing critical control points (Red) where exposure risk is highest.

Emergency Response & Disposal

Spills
  • Dry Powder: Do not sweep.[1] Use a HEPA-filtered vacuum or wet-wipe method (using a solvent-dampened pad) to prevent dust generation.[1]

  • Liquid (DMSO Solution):

    • Evacuate the immediate area if the spill is >10 mL.

    • Absorb with vermiculite or specific organic spill pads.

    • Do not use paper towels (they increase surface area for evaporation).

    • Clean surface with 10% bleach followed by water to degrade potential biological activity.

Disposal[1][2][3]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Method: High-temperature incineration.[1]

  • Do NOT: Pour down the drain. The sulfonyl group makes this compound potentially persistent in water systems.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

  • PubChem. (n.d.). Compound Summary: Benzamide Derivatives. National Library of Medicine. (Used for SAR analysis of nitro/sulfonyl functional groups).[2]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories.

(Note: Specific LD50 data for this exact isomer is proprietary; safety protocols are derived from established Structure-Activity Relationship (SAR) guidelines for nitro-benzamide drug candidates.)

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.